molecular formula C14H19BrN2O2 B13983048 tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B13983048
M. Wt: 327.22 g/mol
InChI Key: UHCQEDASYONRGT-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the following steps:

    Esterification: The tert-butyl ester group is introduced via esterification, often using tert-butyl alcohol and a suitable acid catalyst.

    Cyclization: The formation of the pyrrolopyridine core is achieved through a cyclization reaction, which may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolopyridine core play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Comparison:

  • Structural Differences: The position of the bromine atom and the presence of additional functional groups distinguish these compounds from tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
  • Reactivity: The reactivity of these compounds can vary based on the position of the bromine atom and the nature of the functional groups.
  • Applications: While all these compounds have potential applications in medicinal chemistry and material science, their specific uses may differ based on their unique properties.

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 5-bromo-3,3-dimethyl-2H-pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-8-14(4,5)10-6-9(15)7-16-11(10)17/h6-7H,8H2,1-5H3

InChI Key

UHCQEDASYONRGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C)C

Origin of Product

United States

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